molecular formula C15H18N2O B14449528 5-Isobutyl-3-methyl-2-phenoxypyrazine CAS No. 78246-16-9

5-Isobutyl-3-methyl-2-phenoxypyrazine

Cat. No.: B14449528
CAS No.: 78246-16-9
M. Wt: 242.32 g/mol
InChI Key: VQFWHEXRDILCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-3-methyl-2-phenoxypyrazine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Mechanism of Action

The mechanism of action of 5-Isobutyl-3-methyl-2-phenoxypyrazine involves its interaction with molecular targets and pathways related to its chemical structure. The compound’s effects are primarily due to its ability to undergo specific chemical reactions, such as oxidation and substitution, which alter its molecular structure and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isobutyl-3-methyl-2-phenoxypyrazine is unique due to its specific molecular structure, which imparts distinct odor properties and reactivity. Its combination of isobutyl, methyl, and phenoxy groups differentiates it from other pyrazine derivatives and contributes to its unique chemical behavior and applications .

Properties

CAS No.

78246-16-9

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

3-methyl-5-(2-methylpropyl)-2-phenoxypyrazine

InChI

InChI=1S/C15H18N2O/c1-11(2)9-13-10-16-15(12(3)17-13)18-14-7-5-4-6-8-14/h4-8,10-11H,9H2,1-3H3

InChI Key

VQFWHEXRDILCNY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1OC2=CC=CC=C2)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.